1H-Tetrazole, 1-cyclopentyl-5-methyl-
Description
1H-Tetrazole derivatives are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms. The compound 1H-Tetrazole, 1-cyclopentyl-5-methyl- features a cyclopentyl substituent at the 1-position and a methyl group at the 5-position. These substituents influence its physicochemical properties, stability, and reactivity. Cyclopentyl groups are alicyclic, contributing to steric bulk and lipophilicity, whereas methyl groups enhance electron density at the tetrazole core. Such modifications are critical in pharmaceuticals, agrochemicals, and energetic materials .
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-cyclopentyl-5-methyltetrazole |
InChI |
InChI=1S/C7H12N4/c1-6-8-9-10-11(6)7-4-2-3-5-7/h7H,2-5H2,1H3 |
InChI Key |
UYGQPFREYGUQGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Tetrazole, 1-cyclopentyl-5-methyl- can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with methyl isocyanide and sodium azide under controlled conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) and requires heating to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of 1H-Tetrazole, 1-cyclopentyl-5-methyl- often employs a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as lanthanum nitrate hexahydrate may be used to improve reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
1H-Tetrazole, 1-cyclopentyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF under microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while substitution reactions can produce various substituted tetrazoles .
Scientific Research Applications
1H-Tetrazole, 1-cyclopentyl-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 1-cyclopentyl-5-methyl- involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
1-Methyl-5-phenyl-1H-tetrazole (CAS 20743-50-4)
1-(3-Chlorophenyl)-1H-tetrazole
- Substituents : 3-chlorophenyl (electron-withdrawing).
- Thermal Stability : Decomposes exothermically at 220–250°C, releasing 3-chlorophenyl and tetrazole radicals.
- Energetic Performance : Detonation velocity (4409 m/s) and pressure (5.4 GPa) suggest utility in energetic materials. The chlorine atom enhances density (1.58 g/cm³) and oxidative stability .
5-(Methylthio)-1H-tetrazole (CAS 29515-99-9)
1-Cyclopentyl-5-methanesulfonyl-1H-tetrazole (CAS 1152878-96-0)
- Substituents : Cyclopentyl (alicyclic), methanesulfonyl (-SO₂CH₃).
- Molecular Weight : 228.26 g/mol (C₇H₁₂N₄O₂S).
- Applications : Methanesulfonyl groups enhance electrophilicity, making this compound a reactive intermediate in sulfonylation reactions .
Stability and Reactivity
Thermal Stability :
- 1-Cyclopentyl-5-methyl- : Expected to exhibit higher thermal stability than vinyl or dichlorovinyl derivatives (e.g., 2-dichlorovinyltetrazoles decompose readily at moderate temperatures) due to the stable cyclopentyl group .
- 5-Substituted Dichlorovinyltetrazoles : Low thermal stability but prone to polymerization, limiting their utility in high-temperature applications .
Chemical Reactivity :
- 1-Cyclopentyl-5-methyl- : The methyl group at C5 may activate the tetrazole ring for electrophilic substitutions, while the cyclopentyl group sterically hinders reactions at N1.
- 1-Phenyl-5-mercaptotetrazole : The thiol (-SH) group enables metal coordination and participation in click chemistry, contrasting with the inert methyl group in the target compound .
Data Table: Comparison of Tetrazole Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications | Thermal Stability |
|---|---|---|---|---|---|
| 1H-Tetrazole, 1-cyclopentyl-5-methyl- | 1-cyclopentyl, 5-methyl | ~152.20 (C₇H₁₂N₄)* | Not reported | Drug design, stabilizers | High (inferred) |
| 1-Methyl-5-phenyl-1H-tetrazole | 1-methyl, 5-phenyl | 160.18 | Not reported | Pharmaceuticals | Moderate |
| 1-(3-Chlorophenyl)-1H-tetrazole | 1-(3-chlorophenyl) | 182.61 | 220–250 (decomp.) | Energetic materials | Moderate |
| 5-(Methylthio)-1H-tetrazole | 5-methylthio | 116.14 | 149–152 | Sulfur chemistry | High |
| 5-Substituted-2-dichlorovinyltetrazoles | 2-dichlorovinyl | Varies | <100 (decomp.) | Polymer precursors | Low |
*Calculated based on molecular formula C₇H₁₂N₄.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
